2-[5-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-(4-methoxybenzyl)acetamide
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Overview
Description
2-[5-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-(4-methoxybenzyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-(4-methoxybenzyl)acetamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Bromopyridine Intermediate: The starting material, 5-bromopyridine, is subjected to a series of reactions to introduce the necessary functional groups. This may involve halogenation, nitration, or other substitution reactions.
Triazole Ring Formation: The bromopyridine intermediate is then reacted with appropriate reagents to form the 1H-1,2,4-triazole ring. This step often involves cyclization reactions under controlled conditions.
Acetamide Formation: The final step involves the introduction of the acetamide group through acylation reactions. This is achieved by reacting the triazole intermediate with 4-methoxybenzylamine and acetic anhydride under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[5-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-(4-methoxybenzyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or other nucleophiles in appropriate solvents.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
2-[5-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-(4-methoxybenzyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[5-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-(4-methoxybenzyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Bromopyridin-3-yl)-1H-1,3-benzodiazol-6-amine
- 5-Bromopyridine-3-acetonitrile
- Methyl 5-bromopyridine-3-carboxylate
Uniqueness
2-[5-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-(4-methoxybenzyl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the triazole ring and methoxybenzyl group enhances its potential for diverse applications compared to other similar compounds.
Biological Activity
The compound 2-[5-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-(4-methoxybenzyl)acetamide (CAS Number: 1018148-67-8) is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C15H13BrN6O, with a molecular weight of 373.21 g/mol. The structure features a bromopyridine moiety linked to a triazole ring and an acetamide group, which is known to enhance biological activity through various mechanisms.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The triazole ring is known to interact with various enzymes, potentially acting as an inhibitor. For instance, compounds containing triazole structures have shown significant inhibition against kinases and other enzymes involved in cancer progression .
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
- Anticancer Properties : The compound's structure suggests potential anticancer activity. Triazole derivatives have been reported to induce apoptosis in various cancer cell lines through different pathways, including the inhibition of Bcl-2 family proteins .
Anticancer Activity
Recent studies have evaluated the cytotoxic effects of this compound on several cancer cell lines:
These values indicate that the compound exhibits moderate to strong cytotoxicity against these cancer cell lines, suggesting its potential as an anticancer agent.
Antimicrobial Activity
The compound has also been screened for antimicrobial properties:
Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 32 | |
Escherichia coli | 64 |
These results highlight the compound's effectiveness against both Gram-positive and Gram-negative bacteria.
Case Studies
- In Vivo Studies : A study conducted on mice bearing tumor xenografts demonstrated that administration of the compound resulted in significant tumor growth inhibition compared to control groups, indicating its potential for further development as an anticancer therapeutic .
- Mechanistic Insights : Molecular docking studies have suggested that the compound binds effectively to the active site of target enzymes, such as kinases involved in tumorigenesis. This binding disrupts normal signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Properties
Molecular Formula |
C17H16BrN5O2 |
---|---|
Molecular Weight |
402.2 g/mol |
IUPAC Name |
2-[3-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-5-yl]-N-[(4-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C17H16BrN5O2/c1-25-14-4-2-11(3-5-14)8-20-16(24)7-15-21-17(23-22-15)12-6-13(18)10-19-9-12/h2-6,9-10H,7-8H2,1H3,(H,20,24)(H,21,22,23) |
InChI Key |
DRBMXSZYSHOTJC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CC2=NC(=NN2)C3=CC(=CN=C3)Br |
Origin of Product |
United States |
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